molecular formula C8H13NO2S B12347856 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B12347856
M. Wt: 187.26 g/mol
InChI Key: LNFDZRROXCWEQT-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, which includes a spirocyclic framework, makes it an interesting subject for research and application in chemistry, biology, and medicine .

Properties

IUPAC Name

1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c10-7(11)6-5-12-8(9-6)3-1-2-4-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFDZRROXCWEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and aziridine derivatives under controlled conditions . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The reaction conditions usually include specific temperatures, solvents, and catalysts to facilitate the cyclization process .

Mechanism of Action

The mechanism of action of 1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Biological Activity

Neurological Disorders

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid has shown promise in the treatment of neurological disorders. The compound's ability to modulate receptor functions and enzyme activities in the central nervous system has made it a subject of interest for researchers exploring novel therapies for conditions such as:

  • Alzheimer's disease
  • Parkinson's disease
  • Epilepsy

Cancer Treatment

Research indicates that 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid and its derivatives exhibit potential anticancer activities. The compound's unique structure allows it to interact with biological targets effectively, potentially influencing pathways involved in tumor progression.

The biological activity of 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid is attributed to its ability to interact with specific molecular targets. The sulfur and nitrogen atoms within its structure play crucial roles in forming bonds with various biological molecules, influencing their activity.

Receptor Interactions

Studies suggest that the compound may interact with specific receptors related to neurotransmission and tumor progression. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Enzyme Modulation

1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid has been observed to modulate certain enzyme activities, which may contribute to its therapeutic potential.

Case Study: EGFR Inhibition

A study investigating the antiproliferative properties of 1-thia-4-azaspiro[4.4/5]alkan-3-one derivatives, which are structurally related to 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, revealed promising results :

CompoundEGFR IC50 (nM)
6b84
7b78

These findings suggest that compounds with similar structural features to 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid may have potential as EGFR inhibitors, which could be valuable in cancer treatment.

Antituberculous Activity

While exploring the biological activity of related compounds, a study on imidazo[1,2-a]pyridine derivatives, including some with thiazolidine moieties similar to 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, was conducted . However, the compounds tested did not show significant antituberculous activity at the tested concentration of 6.25 μg/mL.

Structure-Activity Relationships

The unique spirocyclic structure of 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid contributes to its distinct biological properties. Comparisons with structurally similar compounds provide insights into the importance of specific structural elements:

  • The presence of both sulfur and nitrogen atoms in the ring system appears to be crucial for its biological activity.
  • The carboxylic acid functional group plays a significant role in its chemical reactivity and biological interactions.

Ongoing Research and Future Directions

Current research efforts are focused on:

  • Elucidating the specific molecular targets and pathways affected by 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid.
  • Developing novel derivatives with enhanced biological activity and improved pharmacokinetic properties.
  • Exploring potential synergistic effects when combined with other therapeutic agents.

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